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Compound of Interest

Compound Name:
6-Chloro-1H-indole-2-carboxylic

acid

CAS No.: 16732-75-5

Cat. No.: B093630 Get Quote

Executive Summary & Compound Identity
6-Chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative frequently utilized as

a pharmacophore in the development of NMDA receptor antagonists, antiviral agents, and

anion transport inhibitors. Its structural integrity is defined by the stability of the indole core and

the specific electronic effects of the chlorine atom at the C6 position, which significantly

influences its spectral signature.
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Property Detail

IUPAC Name 6-Chloro-1H-indole-2-carboxylic acid

CAS Registry Number 16732-75-5

Molecular Formula

C

H

ClNO

Molecular Weight 195.60 g/mol

Exact Mass 195.009 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 248–249 °C (dec.)[1][2]

Solubility
Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

Spectroscopic Analysis Strategy
The characterization of this compound relies on a tripartite workflow: Mass Spectrometry (MS)

for elemental confirmation, Infrared Spectroscopy (IR) for functional group validation, and

Nuclear Magnetic Resonance (NMR) for structural elucidation.[3][4][5]

Analytical Workflow Diagram
The following logic flow illustrates the sequential validation process for this compound.
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Crude Sample
(6-Chloro-1H-indole-2-COOH)

Mass Spectrometry
(ESI/LC-MS)

1. Determine MW & Isotope Pattern

FT-IR Spectroscopy
(Solid State)

2. Confirm Functional Groups (-COOH, N-H)

Look for m/z 194/196 (Neg)
Cl Isotope Ratio 3:1

NMR Spectroscopy
(DMSO-d6)

3. Map Carbon Skeleton & Substitution

C=O: ~1680 cm-1
C-Cl: ~800-600 cm-1

Quality Control
Pass/Fail

4. Purity Verification

Check C6/C3 Coupling
Verify C2-COOH Shift

Click to download full resolution via product page

Caption: Sequential analytical workflow for structural validation of halogenated indole

carboxylic acids.

Mass Spectrometry (MS) Data
Mass spectrometry provides the first line of evidence for the presence of the chlorine atom,

distinguishable by its unique isotopic abundance.

Experimental Parameters
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the

acidic carboxylic proton.

Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Key Diagnostic Signals
m/z (ESI-) Ion Identity

Relative
Abundance

Interpretation

194.0 [M-H] 100% (Base Peak)

Deprotonated

molecular ion (

Cl isotope).

196.0 [M-H] ~33%

Deprotonated

molecular ion (

Cl isotope).

150.0

[M-H-CO

]
Variable

Decarboxylation

fragment (loss of 44

Da), characteristic of

carboxylic acids.

Scientific Insight: The 3:1 intensity ratio between the peaks at m/z 194 and 196 is the definitive

signature of a monochlorinated compound. Absence of this pattern indicates dehalogenation (a

common side reaction during synthesis).

Infrared Spectroscopy (IR)
IR analysis confirms the presence of the carboxylic acid and the indole N-H functionality.

Experimental Parameters
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Range: 4000 – 400 cm

.
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Band Assignment
Frequency (cm

)
Functional Group Mode of Vibration Notes

3300 – 3450 Indole N-H Stretching
Sharp band, distinct

from the broad OH.

2500 – 3300 Carboxylic O-H Stretching

Very broad "hump"

overlapping C-H

stretches; typical for

dimers.

1670 – 1700 Carboxylic C=O[2] Stretching

Strong intensity.

Conjugation with the

indole ring lowers

frequency vs. aliphatic

acids (1710 cm

).

1520 – 1620 C=C (Ar) Stretching
Aromatic ring skeletal

vibrations.

750 – 850 C-Cl Stretching

Diagnostic region for

chloro-substituents;

often obscured by

fingerprint bands.

Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the regiochemistry of the chlorine substitution. The 6-

chloro substitution pattern breaks the symmetry of the benzene ring portion of the indole,

creating a distinct splitting pattern.

Solvent Choice
DMSO-d
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is the required solvent. The compound is poorly soluble in CDCl

. DMSO also prevents rapid exchange of the carboxylic and indole N-H protons, allowing them
to be observed.

H NMR Data (400 MHz, DMSO-d )
Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

COOH 12.9 – 13.1 Broad Singlet -

Acidic proton;

shift varies with

concentration/wa

ter content.

NH (1) 11.8 – 12.0 Broad Singlet -

Indole N-H.

Deshielded by

aromatic ring

current.

H-4 7.66 Doublet (d) 8.5

Ortho coupling to

H-5. Deshielded

by ring current.

H-7 7.45 Doublet (d) 1.8

Meta coupling to

H-5. The Cl at

C6 eliminates

ortho coupling for

H7.

H-3 7.15 Singlet (s) < 1.0

Characteristic C3

proton of indole-

2-carboxylic

acids. May show

tiny coupling to

NH.

H-5 7.08 dd 8.5, 1.8

Doublet of

doublets. Ortho

to H-4 and Meta

to H-7.

Interpretation of Splitting:

H-4 (d): Only has one ortho neighbor (H-5).

H-5 (dd): Has one ortho neighbor (H-4) and one meta neighbor (H-7).
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H-7 (d): Has no ortho neighbors (blocked by N1 and Cl6). Only couples meta to H-5. This

narrow doublet is the key confirmation of the 6-position substitution. If the Cl were at position

5, H-4 would be a narrow doublet (meta coupled) and H-7 would be a wide doublet (ortho

coupled to H-6).

C NMR Data (100 MHz, DMSO-d )
Carbon Type (ppm) Assignment

Carbonyl 162.8 C=O (Carboxylic acid)

Quaternary 137.0 C-7a (Bridgehead)

Quaternary 129.5 C-2 (Ipso to COOH)

Quaternary 128.0 C-6 (Ipso to Cl)

Quaternary 126.5 C-3a (Bridgehead)

CH 122.5 C-4

CH 120.5 C-5

CH 112.0 C-7

CH 108.5 C-3

Experimental Protocol: Sample Preparation
To ensure reproducible spectral data, follow this preparation protocol.

NMR Sample Prep
Dry the Sample: Ensure the solid is dried under high vacuum (0.1 mbar) at 40°C for 4 hours

to remove residual water which can broaden exchangeable proton signals (NH, COOH).

Solvent: Use 0.6 mL of DMSO-d

(99.9% D).

Concentration: Dissolve 5–10 mg of sample. Sonicate if necessary.
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Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO

pentet at 2.50 ppm.

MS Sample Prep
Diluent: Prepare a 1 mg/mL stock in DMSO.

Working Solution: Dilute to 10 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

Injection: Direct infusion or LC column bypass is sufficient for pure standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093630#spectroscopic-data-for-6-chloro-1h-indole-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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